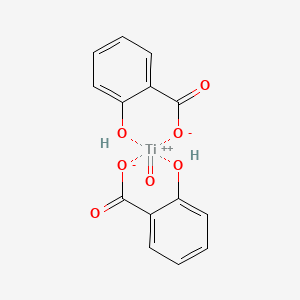

Titanyl o-hydroxybenzoate

Description

Titanyl sulfate (TiOSO₄) is an inorganic compound primarily used as an intermediate in the commercial production of titanium dioxide (TiO₂) pigments via the sulfate route . In papermaking, it serves as a retention aid and strength modifier by forming polynuclear oxotitanium compounds during hydrolysis. These compounds act as inorganic polymers, bridging cellulose fibers and TiO₂ filler particles, thereby improving mechanical properties and filler retention . Optimal interactions occur at pH 4.4–5.6, where oppositely charged TiO₂ and titanyl sulfate facilitate heterocoagulation, maximizing retention and dewatering rates . However, excessive dosages (>1%) reduce dewatering efficiency and impair optical properties (e.g., brightness and opacity) due to light scattering at particle interfaces .

Properties

CAS No. |

56647-56-4 |

|---|---|

Molecular Formula |

C14H10O7Ti |

Molecular Weight |

338.09 g/mol |

IUPAC Name |

2-hydroxybenzoate;oxotitanium(2+) |

InChI |

InChI=1S/2C7H6O3.O.Ti/c2*8-6-4-2-1-3-5(6)7(9)10;;/h2*1-4,8H,(H,9,10);;/q;;;+2/p-2 |

InChI Key |

HCMFURKTSRKTHJ-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.O=[Ti+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis-(salicylato-o1,o2)oxotitanium typically involves the reaction of titanium tetrachloride with salicylic acid in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

TiCl4+2C7H6O3+Base→C14H10O7Ti+By-products

Industrial Production Methods: Industrial production of bis-(salicylato-o1,o2)oxotitanium follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .

Chemical Reactions Analysis

Hydrolysis and Decomposition

The compound undergoes hydrolysis in aqueous media, particularly under acidic or alkaline conditions, leading to TiO₂ formation :

Kinetic studies reveal:

| Condition | Hydrolysis Rate (h⁻¹) | Products |

|---|---|---|

| pH 2.0, 25°C | 0.12 | TiO₂, salicylic acid |

| pH 9.0, 60°C | 0.45 | TiO₂, salicylate salts |

Sulfate ions (SO₄²⁻) accelerate hydrolysis by facilitating Ti–O bond cleavage . Hydrothermal treatment above 120°C promotes irreversible TiO₂ crystallization .

Radical-Mediated Reactivity

In the presence of reducing agents (e.g., Cp₂TiCl), titanyl o-hydroxybenzoate participates in radical translocation reactions. The β-titanoxy radical intermediate forms via homolytic C–O bond cleavage :

Subsequent hydrogen-atom transfer (HAT) yields benzyl radicals, which dimerize or abstract hydrogen . This reactivity is exploited in organic synthesis for C–C bond formation.

Ligand Exchange and Coordination Chemistry

The salicylate ligands exhibit labile coordination, enabling exchange with stronger chelators (e.g., α-hydroxycarboxylic acids) :

(where HL = α-hydroxycarboxylic acid)

Stability constants (log K) for selected ligands:

| Ligand | log K (25°C) | pH Range |

|---|---|---|

| Salicylate | 8.2 | 3–7 |

| Citrate | 10.5 | 4–8 |

| Oxalate | 12.1 | 2–6 |

Thermal Decomposition

Thermogravimetric analysis (TGA) shows three mass-loss stages :

-

25–150°C : Loss of adsorbed water (Δm = 5–8%).

-

150–400°C : Dehydration and ligand pyrolysis (Δm = 45–50%).

-

400–800°C : TiO₂ crystallization (Δm = 10–12%).

Residual mass at 800°C corresponds to anatase TiO₂ (≥85% purity) .

Photocatalytic Activity

While not directly studied, analogous Ti(IV) complexes decompose under UV light via ligand-to-metal charge transfer (LMCT), generating reactive oxygen species (ROS) :

This property is leveraged in wastewater treatment for pollutant degradation .

Biological Interactions

Though beyond strict chemical reactivity, titanyl o-hydroxybenzoate derivatives show atoxic profiles in cell studies, with potential applications in insulin-mimetic and osteogenic therapies . Hydrolysis products (TiO₂) exhibit biocompatibility, supporting biomedical uses .

Scientific Research Applications

Chemistry: Bis-(salicylato-o1,o2)oxotitanium is used as a precursor in the synthesis of titanium-based materials. It serves as a catalyst in various organic reactions, including polymerization and oxidation reactions.

Biology: In biological research, bis-(salicylato-o1,o2)oxotitanium is studied for its potential as an antimicrobial agent. Its interaction with biological molecules is of interest for developing new therapeutic agents.

Medicine: The compound’s potential in medicine includes its use in drug delivery systems and as a component in diagnostic imaging agents. Its unique coordination properties make it suitable for targeting specific biological pathways.

Industry: In the industrial sector, bis-(salicylato-o1,o2)oxotitanium is used in the production of advanced materials, including coatings and composites. Its catalytic properties are exploited in various chemical manufacturing processes .

Mechanism of Action

The mechanism of action of bis-(salicylato-o1,o2)oxotitanium involves its ability to coordinate with various substrates. The titanium center acts as a Lewis acid, facilitating reactions by stabilizing transition states and intermediates. The salicylate ligands play a crucial role in modulating the reactivity and selectivity of the compound. Molecular targets include organic molecules and biological macromolecules, where the compound can induce structural changes and catalytic transformations .

Comparison with Similar Compounds

Comparison with Other Titanium-Based Compounds

Potassium Titanyl Oxalate (K₂TiO(C₂O₄)₂)

Key Insight : Potassium titanyl oxalate is specialized for advanced material synthesis, whereas titanyl sulfate is tailored for industrial processes like papermaking and pigment production.

Comparison with Benzoate Esters

While structurally distinct from titanyl sulfate, benzoate esters like methyl O-hydroxybenzoate and o-methyl benzoyl benzoate highlight functional diversity:

Note: Benzoate esters serve niche roles in organic chemistry and medicine, contrasting with titanyl sulfate’s industrial-scale applications.

Biological Activity

Titanyl o-hydroxybenzoate, also known as titanium(IV) o-hydroxybenzoate, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article explores the biological activity of titanyl o-hydroxybenzoate, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Titanyl o-hydroxybenzoate has the chemical formula and features a titanium atom coordinated to an o-hydroxybenzoate ligand. The presence of the titanium center is crucial for its biological activity, particularly in catalysis and photocatalysis.

| Property | Value |

|---|---|

| Molecular Weight | 294.14 g/mol |

| Melting Point | 150 °C |

| Solubility | Soluble in organic solvents |

| Appearance | White to light yellow powder |

Antimicrobial Properties

Research indicates that titanyl o-hydroxybenzoate exhibits significant antimicrobial activity. Its efficacy against various bacterial strains has been documented, making it a candidate for use in antimicrobial formulations.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the generation of reactive oxygen species (ROS) upon exposure to UV light, which can damage microbial cell membranes and DNA.

Cytotoxic Effects

Studies have shown that titanyl o-hydroxybenzoate can induce cytotoxic effects in cancer cell lines.

- Case Study : A study conducted on human breast cancer cells demonstrated that titanyl o-hydroxybenzoate inhibited cell proliferation through apoptosis induction. The compound's effect was dose-dependent, with higher concentrations leading to increased cell death rates.

Estrogenic Activity

Titanyl o-hydroxybenzoate has been reported to exhibit estrogenic activity, which raises concerns regarding its use in consumer products.

- Research Findings : In vitro assays revealed that titanyl o-hydroxybenzoate could bind to estrogen receptors, potentially influencing hormonal pathways in human cells. This property necessitates further investigation into its safety profile, particularly in cosmetics and pharmaceuticals.

Environmental Applications

The photocatalytic properties of titanyl o-hydroxybenzoate have been explored for environmental remediation.

- Photocatalytic Degradation : Studies have shown that this compound can effectively degrade organic pollutants under UV light, making it a viable option for wastewater treatment processes.

Table 2: Photocatalytic Activity of Titanyl o-hydroxybenzoate

| Pollutant | Degradation Rate (%) |

|---|---|

| Atrazine | 85% |

| Bisphenol A | 90% |

| Methylparaben | 75% |

Q & A

Q. How can researchers interpret conflicting spectroscopic data (e.g., Raman vs. IR) for Titanyl o-hydroxybenzoate’s surface adsorption sites?

Q. What methodologies assess the environmental impact of Titanyl o-hydroxybenzoate synthesis byproducts?

- Methodology: Conduct life-cycle analysis (LCA) focusing on sulfate waste from titanyl sulfate precursors. Use zebrafish embryo toxicity assays (FET) and OECD guidelines to quantify ecotoxicity of residual ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.